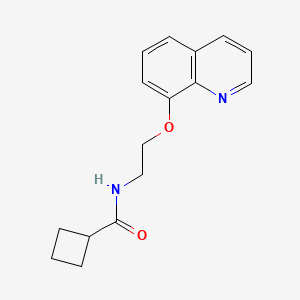
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
New quinoline derivatives functionalized with various fused or linked heterocycles were prepared, and their structures were elucidated by IR, NMR, and mass spectra . 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectra . The exact structure would depend on the specific derivative and its functional groups.Chemical Reactions Analysis
Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates . They can undergo a variety of chemical reactions, including cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone to obtain pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary depending on the specific derivative. For example, the compound “N-(2-(QUINOLIN-8-YLOXY)-ETHYL)-ACETAMIDE” has a molecular weight of 230.269 .Aplicaciones Científicas De Investigación
Asymmetric Intramolecular Cyclobutane Formation
One of the scientific research applications of compounds related to N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide involves asymmetric intramolecular cyclobutane formation. A study by Yagishita et al. (2011) investigated crystal structures and photochemical reactions of three N,N-diallyl-2-quinolone-3-carboxamides. The research found that one of these quinolonecarboxamides could form chiral crystals in a P2(1) crystal system spontaneously. This property was then used to transfer molecular chirality effectively to cyclobutane with a high enantiomeric excess (ee) of 96% through an intramolecular 2 + 2 photocycloaddition reaction in the solid state. This process demonstrates the potential of such compounds in asymmetric synthesis and chiral molecule production, which is crucial in various fields, including pharmaceuticals and materials science (Yagishita, Sakamoto, Mino, & Fujita, 2011).
Novel Chemosensors for Zn2+ Monitoring
Another application is in the development of novel chemosensors for monitoring zinc (Zn2+) concentrations. Park et al. (2015) synthesized a new "off–on fluorescence type" chemosensor, which includes a quinoline moiety similar to N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide. The sensor showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, which was reversible with the addition of ethylenediaminetetraacetic acid (EDTA). The detection limit of this chemosensor for Zn2+ was significantly lower than the World Health Organization guideline for Zn2+ concentration in drinking water, showcasing its potential for practical applications in monitoring Zn2+ concentrations in biological and environmental samples (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Corrosion Inhibition
Carboxamide derivatives, including those structurally related to N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide, have been studied for their potential as corrosion inhibitors. Erami et al. (2019) examined the inhibitive performance of carboxamide ligands on mild steel in hydrochloric acid solutions. The study showed that these inhibitors act through adsorption at the metal/solution interface and follow the Langmuir adsorption isotherm. Among the tested carboxamides, certain derivatives exhibited superior inhibitory performance, suggesting their potential for industrial applications in corrosion protection (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).
Mecanismo De Acción
Target of Action
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide, also known as N-[2-(quinolin-8-yloxy)ethyl]cyclobutanecarboxamide, is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinoline derivatives have been found to exhibit anticancer , anti-inflammatory , antileishmanial , antimalarial , antitubercular , antibacterial , tyrosine kinase (PDGF-RTK) inhibitory , antitumor , and anti-HIV activity . The primary targets of these compounds are often the molecular structures or proteins associated with these diseases.
Mode of Action
It is known that quinoline derivatives often interact with their targets to inhibit their function . For instance, in the case of anticancer activity, these compounds have been found to inhibit tubulin polymerization , a crucial process in cell division . This inhibition disrupts the formation of the mitotic spindle, preventing cancer cells from dividing and proliferating .
Biochemical Pathways
Given the known activities of quinoline derivatives, it can be inferred that this compound may affect pathways related to cell division, inflammation, and various disease processes . For example, in the case of anticancer activity, the compound may interfere with the polymerization of tubulin, disrupting the formation of microtubules necessary for cell division .
Pharmacokinetics
In silico predictions for similar compounds suggest that they have high gastrointestinal (gi) absorption and good bioavailability .
Result of Action
Based on the known activities of quinoline derivatives, it can be inferred that this compound may have potential therapeutic effects in treating various diseases, including cancer, inflammation, and infectious diseases . In the case of anticancer activity, the compound may inhibit cell division and induce apoptosis in cancer cells .
Direcciones Futuras
Quinoline derivatives continue to be a fertile area of research, with many researchers focusing on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .
Propiedades
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-5-1-6-13)18-10-11-20-14-8-2-4-12-7-3-9-17-15(12)14/h2-4,7-9,13H,1,5-6,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBEFOBBXCUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
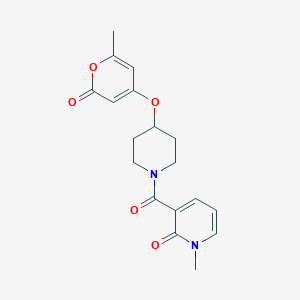
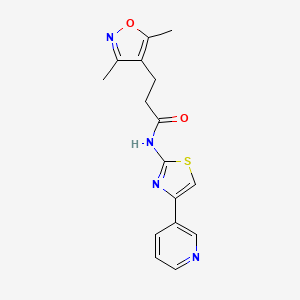

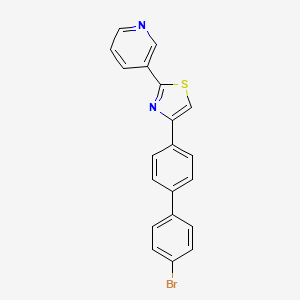
![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)

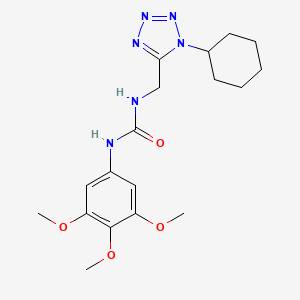

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
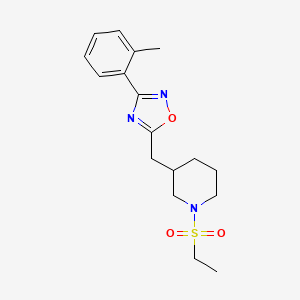
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)